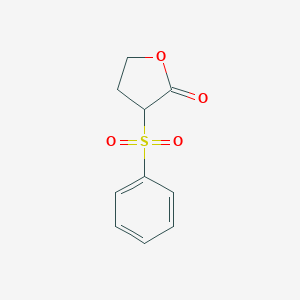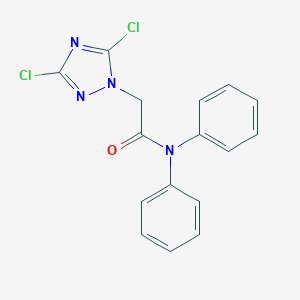
3-(Benzenesulfonyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)oxolan-2-one, also known as sulfobutylether-β-cyclodextrin (SBE-β-CD), is a cyclic oligosaccharide that has been widely used in the pharmaceutical industry as a solubilizing and stabilizing agent for poorly soluble drugs. SBE-β-CD has a hydrophobic cavity that can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Mechanism of Action
The mechanism of action of SBE-β-CD is based on its ability to form inclusion complexes with hydrophobic drugs. The hydrophobic drug molecules are encapsulated in the hydrophobic cavity of SBE-β-CD, which increases their solubility in aqueous solutions. The inclusion complexes can also protect the drug molecules from degradation and improve their stability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to be biocompatible and non-toxic at therapeutic doses. It is rapidly eliminated from the body through renal excretion and does not accumulate in tissues. SBE-β-CD can also interact with biological membranes and modulate their properties, which can affect the absorption, distribution, and metabolism of drugs.
Advantages and Limitations for Lab Experiments
SBE-β-CD has several advantages for lab experiments, including its ability to improve the solubility and stability of drugs, its biocompatibility and non-toxicity, and its ease of use. However, SBE-β-CD also has some limitations, such as its high cost, its potential for drug interactions, and its variability in quality and purity.
Future Directions
There are several future directions for the research and development of SBE-β-CD. One direction is to optimize the synthesis method to improve the yield and purity of SBE-β-CD. Another direction is to investigate the potential of SBE-β-CD for the delivery of new classes of drugs, such as peptides and proteins. Additionally, the interaction of SBE-β-CD with biological membranes and its effect on drug transport and metabolism could be further studied. Finally, the safety and efficacy of SBE-β-CD could be evaluated in clinical trials for various diseases.
In conclusion, SBE-β-CD is a promising solubilizing and stabilizing agent for poorly soluble drugs. Its ability to form inclusion complexes with hydrophobic drugs has been extensively studied and demonstrated to improve their solubility, stability, and bioavailability. The future directions for the research and development of SBE-β-CD include optimizing its synthesis method, investigating its potential for new classes of drugs, studying its interaction with biological membranes, and evaluating its safety and efficacy in clinical trials.
Synthesis Methods
SBE-β-CD can be synthesized by reacting β-cyclodextrin with chloroalkanesulfonyl chloride in the presence of a base. The reaction results in the substitution of one hydroxyl group of β-cyclodextrin with a sulfonyl group, which forms the hydrophobic cavity of SBE-β-CD.
Scientific Research Applications
SBE-β-CD has been extensively studied for its application in drug delivery. It has been shown to improve the solubility, stability, and bioavailability of various drugs, including anticancer agents, antifungal agents, and antiviral agents. SBE-β-CD can also enhance the permeability of drugs across biological membranes, which can improve their efficacy.
properties
Product Name |
3-(Benzenesulfonyl)oxolan-2-one |
|---|---|
Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-(benzenesulfonyl)oxolan-2-one |
InChI |
InChI=1S/C10H10O4S/c11-10-9(6-7-14-10)15(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NMOJFSCWVALDCM-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)

![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)